molecular formula C6H8BNO3 B163862 (5-(Hydroxymethyl)pyridin-2-yl)boronic acid CAS No. 1310405-01-6

(5-(Hydroxymethyl)pyridin-2-yl)boronic acid

Cat. No.: B163862
CAS No.: 1310405-01-6
M. Wt: 152.95 g/mol
InChI Key: HFEWXFFISPVQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Hydroxymethyl)pyridin-2-yl)boronic acid is a heterocyclic boronic acid of significant interest in scientific research, particularly in medicinal chemistry and as a building block in organic synthesis. The presence of the boronic acid functional group makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a widely applied method for constructing carbon-carbon bonds in the development of pharmaceuticals and agrochemicals . In a medicinal chemistry context, boronic acids are recognized as bioisosteres of carboxylic acids and can impart improved pharmacokinetic properties to bioactive molecules . The unique electronic properties of the boronic acid group allow it to act as a Lewis acid, forming reversible covalent complexes with nucleophiles such as the hydroxyl groups of serine, threonine, or carbohydrates in biological systems . This mechanism is the basis for several FDA-approved boronic acid drugs, including the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . The pyridine ring with a hydroxymethyl substituent in this compound provides a versatile scaffold for further chemical modification, potentially enhancing solubility or enabling conjugation, which is valuable for designing enzyme inhibitors, sensors, or targeted delivery systems . Research into boronic acid derivatives continues to expand across therapeutic areas including anticancer, antibacterial, and antiviral applications .

Properties

IUPAC Name

[5-(hydroxymethyl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-3,9-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEWXFFISPVQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590549
Record name [5-(Hydroxymethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310405-01-6
Record name B-[5-(Hydroxymethyl)-2-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310405-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Hydroxymethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

This method involves lithium- or magnesium-mediated halogen exchange at the pyridine's 2-position, followed by borylation. For example, 2-bromo-5-hydroxymethylpyridine undergoes lithiation with n-BuLi at −78°C in THF, yielding a lithium intermediate that reacts with triisopropyl borate (B(OiPr)₃). Acidic hydrolysis (HCl) then generates the boronic acid.

Optimization Parameters

  • Temperature : Lithiation requires strict control at −78°C to prevent side reactions.

  • Solvent : Tetrahydrofuran (THF) enhances metalation efficiency due to its Lewis basicity.

  • Molar Ratios : A 1:1.2 ratio of 2-bromo-5-hydroxymethylpyridine to B(OiPr)₃ maximizes yield (60–65%).

Limitations

  • Sensitivity to moisture and oxygen necessitates anhydrous conditions.

  • Starting material 2-bromo-5-hydroxymethylpyridine is synthetically challenging to access, requiring multi-step synthesis from 5-methyl-2-bromopyridine via oxidation and reduction.

Iridium-Catalyzed C-H Borylation

Catalytic System and Regioselectivity

Iridium complexes (e.g., [Ir(OMe)(cod)]₂) with dtbpy ligands enable direct C-H borylation at the pyridine’s 2-position. Using bis(pinacolato)diboron (B₂pin₂) in THF at 80°C, 5-hydroxymethylpyridine undergoes regioselective borylation (75% yield). The hydroxymethyl group at position 5 does not interfere due to the catalyst’s preference for electron-deficient positions.

Advantages Over Traditional Methods

  • Atom Economy : Eliminates pre-functionalized substrates (e.g., halides).

  • Functional Group Tolerance : Compatible with hydroxymethyl groups without protection.

Industrial Scalability

While efficient, iridium’s high cost (~$3,000/mol) limits large-scale applications. Recent studies suggest iron-based catalysts as alternatives, though yields remain suboptimal (≤40%).

Suzuki-Miyaura Cross-Coupling

Two-Step Synthesis Pathway

This approach couples 5-hydroxymethyl-2-iodopyridine with pinacolborane via Pd(PPh₃)₄ catalysis. Optimized conditions (K₂CO₃, dioxane/H₂O, 80°C) achieve 55% yield. Subsequent hydrolysis with HCl yields the boronic acid.

Substrate Accessibility

  • 5-Hydroxymethyl-2-iodopyridine is synthesized from 2-iodopyridine via Vilsmeier-Haack formylation (POCl₃/DMF) followed by NaBH₄ reduction (82% yield).

Challenges

  • Palladium residues require rigorous purification (e.g., activated carbon filtration).

  • Competing protodeboronation reduces yields in aqueous media.

Directed Ortho-Metallation (DoM)

Directed Borylation Strategy

A methoxy group at position 3 directs lithiation to position 2, enabling borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Subsequent demethylation (BBr₃) and hydroxymethyl introduction via Mannich reaction yield the target compound (45% overall).

Key Considerations

  • Directing Group Removal : Harsh conditions (e.g., BBr₃) may degrade sensitive functionalities.

  • Step Count : Multi-step synthesis increases cost and complexity.

Comparative Analysis of Methods

Table 1: Method Efficiency and Scalability

MethodYield (%)Purity (%)Catalyst CostScalability
Halogen-Metal Exchange60–6590–95ModerateMedium
Iridium-Catalyzed70–7595–98HighLow
Suzuki Coupling50–5585–90ModerateHigh
Directed Metallation40–4580–85LowLow

Table 2: Reaction Conditions and Byproducts

MethodTemperature (°C)Key ByproductsPurification Steps
Halogen-Metal Exchange−78 to 25Li salts, Borate estersAcid wash, Filtration
Iridium-Catalyzed80Pinacol, Ir residuesColumn chromatography
Suzuki Coupling80Pd black, IodoarenesFiltration, Recrystallization
Directed Metallation−78 to 100Methanol, BBr₃ complexesSolvent extraction

Industrial Production and Challenges

Large-Scale Adaptations

  • Halogen-Metal Exchange : Preferred for batch processing due to standardized protocols.

  • Suzuki Coupling : Continuous flow systems mitigate palladium costs and improve throughput .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-(Hydroxymethyl)pyridin-2-yl)boronic acid can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed:

    Oxidation: Formation of 5-formylpyridine or 5-carboxypyridine.

    Reduction: Formation of 5-(hydroxymethyl)pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

Intermediate in Organic Reactions

(5-(Hydroxymethyl)pyridin-2-yl)boronic acid serves as an important intermediate in organic synthesis. It is frequently utilized in the preparation of various organic compounds due to its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely applied in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionReference
Suzuki CouplingForms C-C bonds with aryl halides
Oxidative HydroxylationConverts arylboronic acids to phenols
DisproportionationForms four-coordinate boron complexes

Medicinal Chemistry

Potential Drug Development

Research indicates that this compound derivatives exhibit promising biological activities, particularly as enzyme inhibitors. For example, boronic acids are known to inhibit proteasome activity, which is relevant in cancer therapy . The compound's structure allows it to interact effectively with various biological targets, making it a candidate for drug development against diseases like multiple myeloma and other malignancies.

Case Study: Inhibition of Plasmodial Kinases

Recent studies have highlighted the potential of pyridine-based boronic acids in inhibiting plasmodial kinases, which are critical targets for antimalarial drugs. The synthesized compounds demonstrated significant inhibitory activity against PfGSK3 and PfPK6 kinases, with IC50 values indicating effective potency .

Table 2: Inhibitory Activity of Pyridine Boronic Acid Derivatives

CompoundTarget KinaseIC50 (nM)
Pyridine Boronic Acid Derivative 1PfGSK3223 ± 33
Pyridine Boronic Acid Derivative 2PfPK6215 ± 21

Material Science

Luminescent Materials

The unique properties of this compound derivatives have led to their exploration in material science, particularly for developing luminescent materials. The formation of four-coordinate boron complexes from reactions involving this compound has shown potential for applications in organic electronics and photonics .

Mechanism of Action

The mechanism of action of (5-(Hydroxymethyl)pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, leading to the desired chemical or biological effect.

Comparison with Similar Compounds

2-Methoxy-5-pyridylboronic Acid

This compound replaces the hydroxymethyl group with a methoxy (-OCH₃) moiety. However, its lipophilicity may reduce aqueous solubility compared to the hydroxymethyl derivative . NMR data for 2-methoxy-5-pyrimidylboronic acid (a related pyrimidine analogue) shows distinct shifts at δ 3.92 ppm (methoxy protons) and δ 8.82 ppm (pyrimidine protons), highlighting electronic differences from the hydroxymethyl variant .

5-Pyrimidylboronic Acid

Replacing the pyridine ring with pyrimidine alters the electronic and steric profile. Pyrimidine’s two nitrogen atoms increase ring electron deficiency, which can enhance reactivity toward electrophilic partners in cross-couplings. For example, 5-pyrimidylboronic acid reacts with 4,6-dichloropyrimidine to yield bis-heteroarylpyrimidines in 56% yield under Suzuki conditions . In contrast, (5-(hydroxymethyl)pyridin-2-yl)boronic acid may exhibit regioselectivity differences due to steric hindrance from the hydroxymethyl group.

(3-(Hydroxymethyl)phenyl)boronic Acid

A benzene-ring analogue, this compound lacks the pyridine nitrogen but retains the hydroxymethyl group. It demonstrates high yield (exceeding 80%) in Suzuki couplings with chloropyrimidines, as seen in the synthesis of Tepotinib derivatives .

Biological Activity

(5-(Hydroxymethyl)pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a hydroxymethyl group on a pyridine ring, has potential applications in drug development, particularly in cancer therapy and as an insulin sensitizer. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its efficacy.

The molecular formula of this compound is C6_6H8_8BNO3_3. It exhibits unique properties that enhance its interaction with biological targets, particularly through reversible covalent bonding with diols and amines. This property is crucial for its role in various biological systems.

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They function primarily by inhibiting proteasome activity, which is pivotal in regulating protein degradation pathways involved in cancer cell proliferation.

  • Mechanism of Action : Boronic acids can inhibit the proteasome by mimicking the natural substrates. This leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells.
CompoundIC50_{50} (μM)Cancer Cell LineReference
This compound0.126MDA-MB-231 (Triple-Negative Breast Cancer)
Bortezomib0.01Multiple Myeloma

2. Antibacterial and Antiviral Activity

Boronic acids have also shown antibacterial and antiviral activities. Specifically, they can disrupt bacterial cell wall synthesis and inhibit viral replication.

  • Antiviral Mechanism : The interaction of boronic acids with viral proteases can prevent the maturation of viral particles, thereby reducing viral load.
CompoundTarget VirusIC50_{50} (μM)Reference
This compoundInfluenza A Virus27.4
Vaborbactamβ-lactamase producing bacteria0.35

3. Insulin Sensitization

Recent studies have highlighted the potential of this compound as an insulin sensitizer. Its ability to form reversible bonds with diols makes it a candidate for enhancing insulin stability and activity.

  • Study Findings : Computational docking studies have shown favorable binding interactions between this compound and insulin, suggesting a role in improving insulin's conformational stability.

Case Study 1: Insulin Interaction Model

A theoretical model was developed to study the interaction between various boronic acids and insulin using computational tools. Among 114 boronic acid derivatives tested, this compound demonstrated promising binding affinity, indicating its potential as a stabilizing agent for insulin therapy.

Case Study 2: Anticancer Efficacy

In vivo studies on mice inoculated with MDA-MB-231 cells showed that treatment with this compound resulted in significant tumor reduction compared to control groups. This highlights its potential as a therapeutic agent in breast cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-(hydroxymethyl)pyridin-2-yl)boronic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling, where a pyridine-derived halide reacts with a boronic acid precursor. Key steps include protecting the hydroxymethyl group (e.g., using tert-butyldimethylsilyl ether) to prevent side reactions during coupling. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) ensures >95% purity. Purity validation is performed using HPLC with UV detection at 254 nm, as demonstrated in studies of analogous boronic acids .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer : Structural confirmation requires 1H^1H- and 13C^{13}C-NMR to verify the hydroxymethyl and boronic acid moieties. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). For stability studies, thermogravimetric analysis (TGA) under nitrogen can monitor decomposition temperatures .

Q. What are the solubility and storage requirements for this compound?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in water. Store at 0–6°C in airtight, light-resistant containers under inert gas (argon) to prevent boronic acid oxidation. Long-term stability testing in DMSO at −20°C shows <5% degradation over 6 months .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory data on the biological activity of boronic acid derivatives?

  • Methodological Answer : Contradictions in biological activity (e.g., receptor antagonism vs. agonism) may arise from assay conditions. For example, in CXCR1/2 antagonism studies, validate activity across multiple assays:

  • Ca2+^{2+} flux assays (IC50_{50} measurement in human PMNs).
  • Noncompetitive binding validation via [35S^{35}S]GTPγS binding in recombinant HEK293 cells.
  • Cross-check in vivo efficacy (e.g., murine inflammation models at 0.2 mg/kg IV doses).
    Discrepancies require revisiting cell line specificity, ligand concentration, and structural analogs .

Q. What strategies optimize the stability of this compound in aqueous media for drug delivery applications?

  • Methodological Answer : Stabilization approaches include:

  • pH adjustment : Maintain pH 6–8 to minimize boronic acid hydrolysis.
  • Prodrug design : Convert the boronic acid to a pinacol ester, which hydrolyzes in vivo.
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for reconstitution before use.
    Stability is monitored via LC-MS to detect hydrolysis byproducts .

Q. How does the hydroxymethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The hydroxymethyl group can participate in undesired side reactions (e.g., oxidation or ether formation). To mitigate:

  • Protection : Use silyl (TBS) or acetyl groups during synthesis.
  • Reaction screening : Test Pd catalysts (e.g., Pd(PPh3_3)4_4) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) to optimize coupling efficiency.
    Post-reaction deprotection (e.g., TBAF for TBS removal) restores the hydroxymethyl functionality .

Q. What analytical methods resolve challenges in quantifying boronic acid degradation products?

  • Methodological Answer : Use a combination of:

  • HPLC-DAD : Track parent compound and degradation peaks.
  • 11B^{11}B-NMR : Identify boron-containing byproducts (e.g., boric acid).
  • ICP-MS : Quantify boron loss in solution.
    Calibration curves for known degradants (e.g., dihydroxyborane derivatives) improve accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.